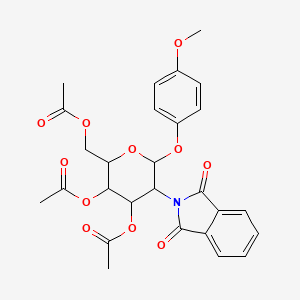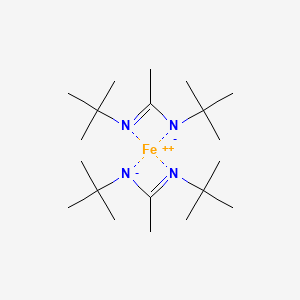
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+): is a complex organometallic compound It features an iron(2+) ion coordinated with a ligand containing tert-butyl groups and a carbonimidoyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) typically involves the reaction of iron(2+) salts with tert-butyl-substituted ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination of the ligand to the iron center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the tert-butyl groups or the carbonimidoyl moiety are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed:
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes with modified ligands.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Chemistry: In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding metalloprotein functions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The compound’s ability to coordinate with various ligands makes it a candidate for targeted drug delivery systems.
Industry: In the industrial sector, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is used in the production of specialty chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and fine chemical synthesis.
作用机制
The mechanism of action of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) involves the coordination of the iron(2+) ion with the ligand, which stabilizes the metal center and allows for various chemical transformations. The molecular targets include substrates that can interact with the iron center, leading to catalytic activation or transformation. The pathways involved often include electron transfer processes and ligand exchange mechanisms.
相似化合物的比较
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(3+): An oxidized form of the compound with iron(3+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;cobalt(2+): A similar compound with cobalt(2+) instead of iron(2+).
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+): A similar compound with nickel(2+) instead of iron(2+).
Uniqueness: tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) is unique due to its specific coordination environment and the presence of tert-butyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other similar compounds with different metal centers or ligand structures.
属性
分子式 |
C20H42FeN4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChI 键 |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




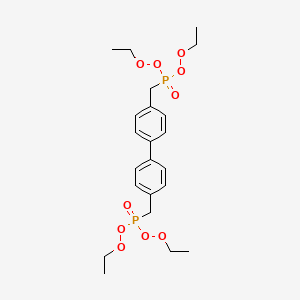
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
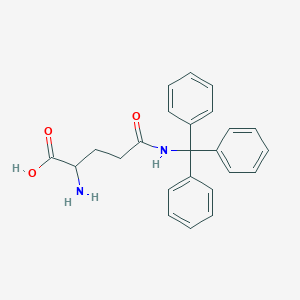
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
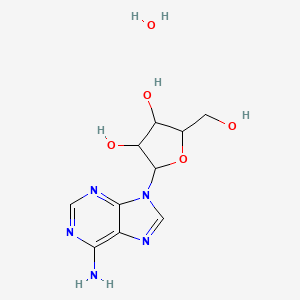
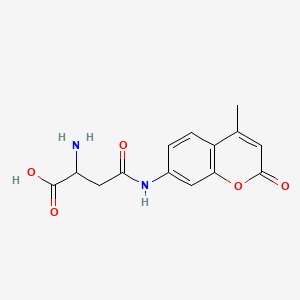
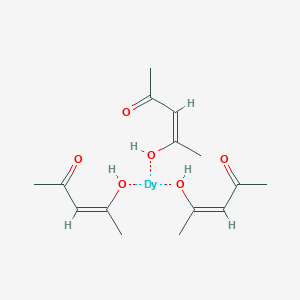

![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
